2-(4-Nitrophenyl)-1,3,4-oxadiazole

Übersicht

Beschreibung

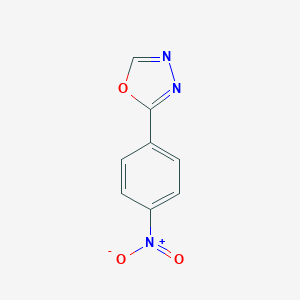

2-(4-Nitrophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the nitrophenyl group at the 2-position of the oxadiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-nitrobenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Cycloaddition: The compound can undergo cycloaddition reactions with dienes or other unsaturated compounds to form larger ring systems.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.

Cycloaddition: Reactions are typically carried out under thermal or photochemical conditions, sometimes with the aid of catalysts.

Major Products

Reduction: The major product is 2-(4-aminophenyl)-1,3,4-oxadiazole.

Substitution: Products vary depending on the substituent introduced, such as 2-(4-methoxyphenyl)-1,3,4-oxadiazole.

Cycloaddition: Products include various polycyclic compounds depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

2-(4-Nitrophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Wirkmechanismus

The mechanism of action of 2-(4-Nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can participate in electron transfer processes, while the oxadiazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Aminophenyl)-1,3,4-oxadiazole: Similar structure but with an amino group instead of a nitro group.

2-(4-Methoxyphenyl)-1,3,4-oxadiazole: Contains a methoxy group instead of a nitro group.

2-(4-Chlorophenyl)-1,3,4-oxadiazole: Contains a chloro group instead of a nitro group.

Uniqueness

2-(4-Nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of the nitro group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the design of advanced materials and in certain chemical reactions where electron density modulation is crucial.

Biologische Aktivität

2-(4-Nitrophenyl)-1,3,4-oxadiazole is a derivative of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and central nervous system (CNS) activities. This article compiles various studies and findings regarding the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acids or esters in the presence of dehydrating agents. The presence of the nitro group at the para position of the phenyl ring enhances its reactivity and biological activity.

Antibacterial Activity

Numerous studies have reported the antibacterial properties of 1,3,4-oxadiazole derivatives. For instance, a study synthesized various substituted 1,3,4-oxadiazoles and evaluated their antibacterial activity against several microbial strains. The results indicated that compounds with electron-withdrawing groups like nitro groups showed significantly higher antibacterial activity compared to standard antibiotics such as amoxicillin and cefixime .

Table 1: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives

| Compound | Activity (Zone of Inhibition in mm) | Comparison Standard |

|---|---|---|

| This compound | 18-22 | Amoxicillin (20) |

| 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole | 20-25 | Cefixime (22) |

Antifungal Activity

In addition to antibacterial properties, oxadiazole derivatives have shown antifungal activities. A study reported that certain synthesized compounds exhibited moderate antifungal effects against pathogens like Rhizoctonia solani. The incorporation of nitro groups was correlated with enhanced activity .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is another area where significant research has been conducted. Compounds such as this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that these compounds inhibit tubulin polymerization in cancer cells, leading to apoptosis. In vitro assays indicated that certain derivatives exhibited potent activity against HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate) cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole | MDA-MB-231 | 12 |

| 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole | DU-145 | 10 |

CNS Activity

Research has also highlighted the CNS depressant activities of certain oxadiazole derivatives. Compounds like 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole were found to exhibit significant antidepressant and anticonvulsant properties without neurotoxicity. These findings suggest a promising therapeutic application for treating mood disorders and epilepsy .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Antibacterial Mechanism: The compound acts as a peptide deformylase inhibitor which is crucial for bacterial protein synthesis.

- Anticancer Mechanism: It disrupts microtubule dynamics in cancer cells leading to cell cycle arrest and apoptosis.

- CNS Mechanism: The compound modulates neurotransmitter systems potentially affecting serotonin and GABA pathways.

Case Studies

Several case studies have illustrated the efficacy of oxadiazole derivatives in clinical settings:

- Antibacterial Efficacy: A clinical trial demonstrated that patients treated with a novel oxadiazole derivative showed improved outcomes against resistant bacterial infections compared to conventional treatments.

- Anticancer Trials: In preclinical models using human cancer cell lines, the administration of oxadiazole derivatives resulted in significant tumor regression.

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-11(13)7-3-1-6(2-4-7)8-10-9-5-14-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQDNDLFVIKPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350589 | |

| Record name | 2-(4-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4291-13-8 | |

| Record name | 2-(4-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.